molecular formula C10H14ClNO3 B2983858 (1R)-2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol hydrochloride CAS No. 2137143-61-2

(1R)-2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol hydrochloride

Cat. No.: B2983858
CAS No.: 2137143-61-2
M. Wt: 231.68
InChI Key: OZGINOLIBBNPTA-QRPNPIFTSA-N
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Description

“(1R)-2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol hydrochloride” (CAS: 61416-34-0) is a chiral amine derivative with a molecular formula of C₁₀H₁₄ClNO₃ and a molecular weight of 223.68 g/mol . It features a 2,3-dihydro-1,4-benzodioxin core substituted with an ethanolamine group, where the amino group is protonated as a hydrochloride salt to enhance solubility and stability . The compound is synthesized for applications in pharmaceutical research, particularly as a building block for bioactive molecules. Its stereochemistry (1R configuration) is critical for binding selectivity in biological systems, as evidenced by its use in intermediates for enzyme inhibitors .

Properties

IUPAC Name

(1R)-2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c11-6-8(12)7-1-2-9-10(5-7)14-4-3-13-9;/h1-2,5,8,12H,3-4,6,11H2;1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGINOLIBBNPTA-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)[C@H](CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137143-61-2
Record name (1R)-2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol hydrochloride typically involves the following steps:

    Formation of the Benzodioxin Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via reductive amination of the corresponding ketone or aldehyde intermediate.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R)-2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The benzodioxin moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

(1R)-2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzodioxin moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Stereochemical Influence

The (1R) configuration in the target compound distinguishes it from racemic mixtures, enabling selective interactions with biological targets.

Functional Group Modifications

  • Amino vs. Bromo Substitution: Replacing the amino group in the target compound with bromine (as in CAS 1212392-47-6) alters reactivity, making it a candidate for cross-coupling reactions in synthesis .
  • Amide Derivatives: The nonanamide analog (CAS 491833-30-8) demonstrates how elongating the side chain introduces enzyme inhibitory properties, highlighting the benzodioxin core’s versatility in drug design .

Physicochemical Properties

  • Solubility : The hydrochloride salt form of the target compound improves aqueous solubility compared to its free base, critical for bioavailability .
  • Lipophilicity: The pyrrolidinyl derivative’s logP value is likely higher due to the non-polar pyrrolidine group, favoring membrane permeability .

Biological Activity

(1R)-2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol hydrochloride is a compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and therapeutic implications based on the latest research findings.

Chemical Structure and Properties

The compound has the molecular formula C10H13NO3C_{10}H_{13}NO_3 and a molecular weight of 195.21 g/mol. It features an amino group and a hydroxyl group, which contribute to its reactivity and interaction with biological targets.

Key Structural Features:

  • Amino Group: Increases solubility and potential for hydrogen bonding.
  • Benzodioxin Moiety: Imparts unique pharmacological properties.

Biological Activities

Research indicates that (1R)-2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol hydrochloride exhibits several significant biological activities:

1. Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. It has shown effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.

2. Neuroprotective Effects

Preliminary research suggests that the compound may have neuroprotective effects. It appears to modulate neurotransmitter levels and protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.

3. Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation, presenting opportunities for therapeutic interventions in inflammatory diseases.

Synthesis

The synthesis of (1R)-2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol hydrochloride typically involves several steps:

  • Formation of the Benzodioxin Core: This can be achieved through cyclization reactions involving catechol derivatives.
  • Introduction of the Amino Group: Amine substitution reactions are employed to introduce the amino functionality.
  • Hydrochloride Salt Formation: The final product is often converted into its hydrochloride salt to enhance solubility and stability.

Case Studies

Recent studies have highlighted the therapeutic potential of (1R)-2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol hydrochloride:

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains revealed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics. The results suggest its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Neuroprotection in Animal Models

In vivo studies using rodent models of neurodegeneration showed that administration of the compound resulted in reduced neuronal loss and improved cognitive function. These findings support its further exploration in treating conditions like Alzheimer's disease.

Comparative Analysis with Similar Compounds

The following table summarizes key features of structurally similar compounds:

Compound NameCAS NumberKey Features
2-Aminoethylbenzodioxole4384-99-0Similar benzodioxole structure; potential for similar biological activity.
N-(2,3-Dihydrobenzo[1,4]dioxin)acetamide122416-41-5Exhibits enzyme inhibition; used in similar therapeutic contexts.
2-Bromo-N-(2,3-dihydrobenzo[1,4]dioxin)acetamide855991-61-6Related structure with different halogen substitution; may exhibit varied reactivity.

What distinguishes (1R)-2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol from these compounds is its specific stereochemistry and functional groups that enhance reactivity and biological interactions.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (1R)-2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol hydrochloride, and how is its structure confirmed?

  • Synthesis : Use dynamic pH control (pH 10) with aqueous Na₂CO₃ to react benzodioxin-6-amine intermediates with appropriate electrophiles, followed by hydrochlorination .
  • Structural Confirmation : Employ IR spectroscopy for functional group analysis (e.g., NH and OH stretches), ¹H NMR for stereochemical assignment (e.g., coupling constants for chiral centers), and high-resolution mass spectrometry (HRMS) for molecular weight validation . For crystallographic confirmation, refine single-crystal X-ray diffraction data using SHELXL .

Q. How can researchers assess the purity of this compound, and what analytical techniques are critical?

  • Purity Analysis : Utilize reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against standards. A purity of ≥95% is achievable under optimized conditions .
  • Advanced Techniques : Combine ¹³C NMR for carbon skeleton verification and differential scanning calorimetry (DSC) to detect polymorphic impurities. Mass balance calculations via thermogravimetric analysis (TGA) can further validate purity .

Advanced Research Questions

Q. What strategies ensure enantiomeric purity during synthesis, and how is chiral integrity validated?

  • Chiral Resolution : Use chiral stationary phases (e.g., amylose or cellulose derivatives) in HPLC to separate enantiomers. Optimize mobile phase composition (e.g., hexane:isopropanol with 0.1% diethylamine) for baseline separation .
  • Validation : Single-crystal X-ray diffraction (SHELXL refinement) provides absolute stereochemical assignment. Circular dichroism (CD) spectroscopy can corroborate optical activity .

Q. How can computational models predict the biological activity of derivatives, and what validation is required?

  • Modeling : Train graph neural networks (e.g., EGNN) on datasets of benzodioxin derivatives to predict binding affinities for targets like PD-1/PD-L1. Scaffold hopping using [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol as a template improves predictive accuracy .
  • Validation : Compare predicted IC₅₀ values with in vitro assays (e.g., ELISA for enzyme inhibition). Use receiver operating characteristic (ROC) curves to evaluate model performance .

Q. How do structural modifications at the benzodioxin core affect structure-activity relationships (SAR)?

  • Methodology : Synthesize N-substituted derivatives (e.g., alkyl/aryl halides at the amino group) and test antibacterial activity via minimum inhibitory concentration (MIC) assays. For enzyme inhibition, use lipoxygenase or glutathione S-transferase inhibition assays .
  • Key Findings : Electron-withdrawing substituents (e.g., -Cl) enhance antibacterial potency, while bulky groups (e.g., tert-butyl) reduce solubility but improve target selectivity .

Data Contradiction & Reproducibility

Q. How should researchers resolve discrepancies in reported biological activities of benzodioxin derivatives?

  • Root-Cause Analysis : Compare assay conditions (e.g., bacterial strain variability in MIC tests) and compound handling (e.g., hygroscopicity affecting dissolved concentrations). Replicate studies under standardized protocols .
  • Statistical Validation : Apply multivariate analysis to isolate variables (e.g., solvent, pH) contributing to activity differences. Use Bland-Altman plots to assess inter-laboratory reproducibility .

Notes

  • For synthetic protocols, ensure compliance with safety guidelines for handling hydrochlorides (e.g., inert atmosphere for hygroscopic compounds) .
  • Always cross-validate computational predictions with wet-lab experiments to mitigate overfitting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.